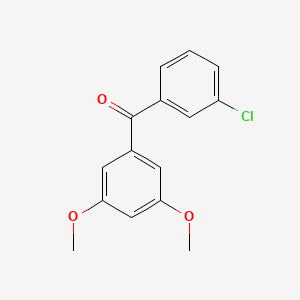

3-Chloro-3',5'-dimethoxybenzophenone

Description

Contextualization of the Benzophenone (B1666685) Scaffold in Chemical Research

The benzophenone scaffold, characterized by a central carbonyl group bonded to two phenyl rings, is a foundational structure in the field of medicinal chemistry. nih.govrsc.org This structural motif is prevalent in numerous naturally occurring molecules, particularly those isolated from higher plants and fungi, which exhibit a wide array of biological activities. nih.govresearchgate.net The versatility of the benzophenone core has made it a subject of considerable interest for researchers, serving as both a pharmacologically relevant natural product and a flexible building block for synthetic chemistry. nih.govrsc.org

The significance of the benzophenone scaffold is underscored by its presence in compounds demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgresearchgate.netrsc.org The biological effects of these molecules can be significantly influenced by the substitution patterns on their aryl rings. nih.gov Beyond natural products, various synthetic derivatives of benzophenone are integral components of marketed drugs. researchgate.netrsc.org The utility of this scaffold extends to other industries as well, where derivatives are used as photoinitiators and ingredients in perfumes. nih.govresearchgate.net The continued exploration of novel benzophenone analogs is driven by the potential to discover new therapeutic agents and materials with unique properties. researchgate.net

Overview of Structurally Related Halogenated and Methoxy-Substituted Benzophenones

The functionalization of the benzophenone backbone with halogen and methoxy (B1213986) groups gives rise to a diverse class of compounds with tailored chemical and physical properties. The type and position of these substituents can profoundly influence the molecule's electronic properties, conformation, and biological activity. nih.gov

Halogenated benzophenones , featuring substituents like chlorine or bromine, are studied for their altered reactivity and potential pharmacological effects. The introduction of a halogen atom, an electron-withdrawing group, can impact the molecule's interaction with biological targets and its metabolic stability. evitachem.com Halogen radicals have also been shown to play a role in the photooxidation of organic substrates in certain environments. pnas.org

Methoxy-substituted benzophenones are another significant subgroup. The methoxy group is electron-donating, and its presence can modulate the electronic character of the aromatic rings. evitachem.com Compounds such as 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) and its analogs are well-known for their ability to absorb UV radiation, leading to their widespread use as UV filters in sunscreens and as stabilizers in plastics to prevent material degradation. ontosight.ainih.gov Methoxybenzophenone derivatives are also employed as photoinitiators in UV-curable coatings, adhesives, and inks. amarischemicalsolutions.com

The combination of both halogen and methoxy substituents on the benzophenone scaffold creates compounds with a unique interplay of electronic effects. Research into isomers like 2-Chloro-3',4'-dimethoxybenzophenone and 4-Chloro-3',4'-dimethoxybenzophenone explores how the specific placement of these groups affects their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.com

| Compound Name | Substitution Pattern | Key Features/Applications |

|---|---|---|

| 2-Hydroxy-4-methoxybenzophenone | Hydroxy and Methoxy groups | UV filter in sunscreens and plastics. nih.gov |

| 4,4'-Dimethoxybenzophenone | Methoxy groups on both rings | Intermediate in organic synthesis. nih.govchemicalbook.com |

| 4-Chloro-3',4'-dimethoxybenzophenone | One Chloro and two Methoxy groups | Studied for antimicrobial and antioxidant properties; used as a photosensitizer. |

| 2-Chloro-3',4'-dimethoxybenzophenone | One Chloro and two Methoxy groups | Intermediate in the synthesis of drugs and other organic compounds. |

Rationale for Investigating the Target Benzophenone Compound

The specific compound, 3-Chloro-3',5'-dimethoxybenzophenone, presents a compelling subject for chemical investigation due to its unique substitution pattern. It incorporates an electron-withdrawing chlorine atom at the meta-position of one phenyl ring and two electron-donating methoxy groups at the meta and para positions of the second ring. This distinct arrangement of functional groups differentiates it from more commonly studied isomers and suggests the potential for novel chemical properties and reactivity.

The rationale for its investigation is multifaceted:

Exploring Structure-Activity Relationships: By synthesizing and characterizing 3-Chloro-3',5'-dimethoxybenzophenone, researchers can systematically evaluate how this specific substitution pattern influences the properties of the benzophenone core compared to other halogenated and methoxy-substituted analogs.

Potential as a Synthetic Intermediate: The presence of chloro and methoxy groups offers multiple sites for further chemical modification. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the methoxy groups can influence electrophilic aromatic substitution, making the compound a potentially valuable building block for more complex molecules in pharmaceutical or materials science research. evitachem.com

Contribution to Chemical Knowledge: Detailed study of its properties contributes to the broader understanding of benzophenone chemistry. Investigating less common substitution patterns helps to build a more complete picture of how substituent effects govern the behavior of this important chemical scaffold.

The compound is available commercially for research purposes, indicating its utility as a starting material or reference standard in synthetic and analytical chemistry.

| Property | Value |

|---|---|

| IUPAC Name | (3-chlorophenyl)(3,5-dimethoxyphenyl)methanone |

| Molecular Formula | C15H13ClO3 |

| Molecular Weight | 276.72 g/mol |

| InChI Key | OZUPNXWDIDACIO-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-4-3-5-12(16)6-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUPNXWDIDACIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for the Target Benzophenone Compound

Retrosynthetic Analysis of the Target Benzophenone (B1666685) Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available precursor structures. For 3-Chloro-3',5'-dimethoxybenzophenone, the most logical disconnection is at one of the carbon-carbon bonds between the carbonyl group and the aromatic rings. This approach, known as a "C-C disconnection," points toward two primary synthetic strategies: Friedel-Crafts acylation and metal-catalyzed cross-coupling reactions.

Disconnection A (Friedel-Crafts Route): Breaking the bond between the carbonyl carbon and the 3,5-dimethoxyphenyl ring generates two synthons: a 3-chlorobenzoyl cation and a 3,5-dimethoxyphenyl anion. The corresponding synthetic equivalents are 3-chlorobenzoyl chloride and 1,3-dimethoxybenzene (B93181) . This is a classic and direct approach to forming the benzophenone core.

Disconnection B (Alternative Friedel-Crafts Route): Alternatively, cleaving the bond to the 3-chlorophenyl ring suggests 3,5-dimethoxybenzoyl chloride and chlorobenzene (B131634) as the reagents.

Disconnection C (Cross-Coupling/Grignard Route): A different disconnection strategy suggests a nucleophilic 3-chlorophenyl species (like a Grignard reagent) and an electrophilic 3,5-dimethoxybenzoyl species, or vice versa. This pathway leads to modern cross-coupling methods or Grignard-based syntheses.

Between the two Friedel-Crafts routes, Disconnection A is chemically more favorable. The two methoxy (B1213986) groups in 1,3-dimethoxybenzene are strongly activating and will direct the incoming electrophile (the 3-chlorobenzoyl group) to the ortho and para positions, primarily the C4 position due to sterics, leading to the desired product. Conversely, in Disconnection B, chlorobenzene is deactivated towards electrophilic aromatic substitution, making the reaction with 3,5-dimethoxybenzoyl chloride less efficient.

Exploration of Synthetic Pathways to the Target Benzophenone Compound

The Friedel-Crafts acylation is the most common and industrially scalable method for synthesizing benzophenones. researchgate.netgoogle.com This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

For the synthesis of 3-Chloro-3',5'-dimethoxybenzophenone, the preferred pathway is the acylation of 1,3-dimethoxybenzene with 3-chlorobenzoyl chloride. The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). google.commiracosta.edu The two methoxy groups on 1,3-dimethoxybenzene strongly activate the ring, facilitating the reaction under relatively mild conditions. researchgate.net However, a key challenge with highly activated ethers is the potential for the Lewis acid to cause ether cleavage, which must be managed through careful control of reaction conditions. researchgate.net

The general reaction proceeds as follows: (3-chlorobenzoyl chloride) + (1,3-dimethoxybenzene) --(Lewis Acid)--> (3-Chloro-3',5'-dimethoxybenzophenone) + HCl

Modern synthetic chemistry offers powerful alternatives to classical methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile route to C-C bond formation. wpmucdn.com A plausible Suzuki coupling strategy for 3-Chloro-3',5'-dimethoxybenzophenone could involve the reaction of a 3-chlorophenylboronic acid with 3,5-dimethoxybenzoyl chloride.

The catalytic cycle for this type of reaction typically involves three main steps: oxidative addition of the acyl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final benzophenone product and regenerate the catalyst. wpmucdn.com While highly effective for complex molecules, these methods often require more expensive reagents and catalysts compared to the Friedel-Crafts approach, making them potentially less suitable for large-scale industrial production unless specific functional group tolerance is required.

Other synthetic methodologies can also be employed. One such method is the Grignard reaction . This involves the preparation of a Grignard reagent, such as 3-chlorophenylmagnesium bromide, which then acts as a nucleophile, attacking a suitable electrophile like 3,5-dimethoxybenzonitrile (B100136) or 3,5-dimethoxybenzaldehyde. If an aldehyde is used, the resulting secondary alcohol must be oxidized in a subsequent step to yield the target benzophenone. chemicalbook.comnbinno.com

A summary of the primary synthetic approaches is presented below.

| Synthetic Method | Key Reagents | General Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 1,3-Dimethoxybenzene, 3-Chlorobenzoyl chloride, Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution | Cost-effective, scalable, direct one-step reaction | Requires stoichiometric Lewis acid, potential for ether cleavage |

| Suzuki-Miyaura Coupling | 3-Chlorophenylboronic acid, 3,5-Dimethoxybenzoyl chloride, Palladium catalyst, Base | Catalytic cross-coupling | High functional group tolerance, mild conditions | Expensive catalyst and reagents, potential for side reactions |

| Grignard Reaction + Oxidation | 3-Chlorophenylmagnesium bromide, 3,5-Dimethoxybenzaldehyde, Oxidizing agent (e.g., PCC) | Nucleophilic addition followed by oxidation | Versatile for various substitutions | Two-step process, moisture-sensitive Grignard reagent |

Optimization of Reaction Conditions for Yield and Selectivity

For the most viable synthetic route, the Friedel-Crafts acylation, optimizing reaction parameters is crucial to maximize yield and purity. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: While aluminum chloride (AlCl₃) is a powerful and common catalyst, its high reactivity can promote side reactions, such as di-acylation or cleavage of the methoxy groups in the activated ring. researchgate.net Milder Lewis acids like ferric chloride (FeCl₃) or Brønsted acids like polyphosphoric acid (PPA) can be effective alternatives that minimize ether cleavage. researchgate.netresearchgate.net A patent for related substituted benzophenones demonstrates the use of anhydrous FeCl₃ with graphite (B72142) as an effective catalytic system. google.com

Solvent: The choice of solvent can significantly influence the reaction outcome. Non-polar solvents like dichloromethane (B109758), 1,2-dichloroethane, or carbon disulfide are commonly used. researchgate.net For industrial applications, avoiding highly toxic solvents is a priority.

Temperature and Reaction Time: Friedel-Crafts acylations of highly activated substrates like 1,3-dimethoxybenzene can often be performed at or below room temperature to control the reaction rate and prevent byproduct formation. miracosta.edu The reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time, which can range from a few hours to overnight. google.com

The following table summarizes hypothetical optimization parameters for the Friedel-Crafts synthesis, based on documented procedures for analogous compounds. google.com

| Parameter | Condition A (Aggressive) | Condition B (Moderate) | Condition C (Mild) | Expected Outcome |

|---|---|---|---|---|

| Catalyst | Aluminum Chloride (AlCl₃) | Ferric Chloride (FeCl₃) | Polyphosphoric Acid (PPA) | Milder catalysts reduce ether cleavage and improve selectivity. |

| Solvent | Nitrobenzene | 1,2-Dichloroethane (EDC) | Dichloromethane (DCM) | Less polar solvents can improve reaction control. |

| Temperature | 60°C | Reflux (e.g., in EDC ~83°C) | 0°C to Room Temp | Lower temperatures favor the desired product and minimize byproducts. |

| Reaction Time | 2 hours | 3-8 hours | 12-24 hours | Time is adjusted based on catalyst activity and temperature to ensure full conversion. |

Purification Techniques for the Target Benzophenone Compound

After the synthesis is complete, the crude product mixture contains the desired benzophenone, unreacted starting materials, the catalyst, and various byproducts. A multi-step purification process is typically required to isolate 3-Chloro-3',5'-dimethoxybenzophenone with high purity (e.g., >98%). mdpi.com

Work-up: The reaction is first quenched, typically by carefully adding it to a mixture of ice and hydrochloric acid. This step hydrolyzes the aluminum chloride-ketone complex and separates the aqueous and organic layers. The organic layer, containing the crude product, is then washed with a base (like sodium bicarbonate solution) to remove acidic impurities and brine to remove residual water. google.com

Crystallization/Trituration: Benzophenones are often crystalline solids. mdpi.com A common and effective purification technique is recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695) or ethyl acetate/heptane. google.com Trituration, which involves washing the crude solid with a solvent in which the desired product is sparingly soluble but impurities are highly soluble, can also be an effective method. google.com

Column Chromatography: For achieving very high purity or for separating closely related isomers, silica (B1680970) gel column chromatography is the method of choice. A solvent system (mobile phase), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the components from the column at different rates. The separation is monitored by TLC to collect the fractions containing the pure product. chemicalbook.com

Table of Compounds

| Compound Name | Role in Synthesis |

|---|---|

| 3-Chloro-3',5'-dimethoxybenzophenone | Target Product |

| 1,3-Dimethoxybenzene | Starting Material (Nucleophile) |

| 3-Chlorobenzoyl chloride | Starting Material (Electrophile) |

| Chlorobenzene | Alternative Starting Material |

| 3,5-Dimethoxybenzoyl chloride | Alternative Starting Material |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst |

| Ferric Chloride (FeCl₃) | Lewis Acid Catalyst |

| Polyphosphoric Acid (PPA) | Brønsted Acid Catalyst |

| 3-Chlorophenylboronic acid | Cross-Coupling Reagent |

| 3-Chlorophenylmagnesium bromide | Grignard Reagent |

| 3,5-Dimethoxybenzaldehyde | Grignard Reagent Substrate |

| Pyridinium chlorochromate (PCC) | Oxidizing Agent |

Chemical Modification and Derivatization Strategies of the Target Benzophenone Compound

Synthesis of Analogs via Halogen Manipulation

The chlorine atom on the benzophenone (B1666685) scaffold serves as a versatile handle for introducing a wide array of functional groups through reactions typical for aryl halides.

Nucleophilic Aromatic Substitution on the Halogenated Moiety

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the chlorine atom with various nucleophiles. libretexts.orglibretexts.org For this reaction to proceed efficiently, the aromatic ring typically requires activation by electron-withdrawing groups. libretexts.org In the case of 3-Chloro-3',5'-dimethoxybenzophenone, the benzoyl group itself acts as a moderately activating group. The reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a transient, negatively charged Meisenheimer complex. libretexts.org Subsequent expulsion of the chloride ion restores the aromaticity and yields the substituted product. libretexts.org

Common nucleophiles employed in SNAr reactions include alkoxides, phenoxides, and amines. For instance, reaction with sodium methoxide (B1231860) would yield the corresponding methoxy-substituted benzophenone, while reaction with an amine would lead to the formation of a diaryl amine derivative. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, play a critical role in the success and rate of the substitution. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxybenzophenone derivative |

| Amine | Aniline (C₆H₅NH₂) | Diphenylamine derivative |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthioether derivative |

It is important to note that the reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen, with fluorine being the most reactive and iodine the least. youtube.com While chlorine is a reasonably good leaving group, harsher conditions may be required compared to analogous fluoro-substituted compounds. youtube.com

Palladium-Catalyzed Transformations of Aryl Halides

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The chloro substituent in 3-Chloro-3',5'-dimethoxybenzophenone makes it a suitable substrate for several such transformations, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net

The Suzuki coupling reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for forming biaryl structures.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. researchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. This reaction has broad substrate scope and functional group tolerance.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System Example |

| Suzuki Coupling | Arylboronic acid | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Pd₂(dba)₃, BINAP, NaOt-Bu |

These palladium-catalyzed methods offer a mild and efficient alternative to classical nucleophilic substitution, significantly expanding the range of accessible derivatives. nih.gov

Modifications at the Methoxy (B1213986) Groups

The two methoxy groups on the 3',5'-positions of the benzophenone core are amenable to cleavage, providing access to phenolic hydroxyl groups that can be further functionalized.

Demethylation Reactions and Subsequent Functionalization

The cleavage of aryl methyl ethers to their corresponding phenols is a common transformation in organic synthesis. google.com Various reagents can be employed for this purpose, with boron tribromide (BBr₃) being one of the most effective and widely used. Other reagents include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as nucleophilic reagents like lithium iodide (LiI) or sodium thiomethoxide (NaSMe). google.comorganic-chemistry.org

The choice of demethylating agent can sometimes allow for selective cleavage if the electronic or steric environments of the methoxy groups are sufficiently different. google.com Once the hydroxyl groups are unmasked, they can be readily derivatized. For example, they can be acylated to form esters, alkylated to form new ethers, or converted to sulfonates.

Ether Cleavage and Hydroxylation Strategies

Ether cleavage, as mentioned, is a key strategy for modifying the methoxy groups. wikipedia.orglibretexts.org The reaction with strong acids like HBr or HI typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. libretexts.orgyoutube.com

In addition to complete demethylation, it may be possible to achieve selective monodemethylation under carefully controlled conditions. The resulting phenols are valuable intermediates for further synthetic elaborations.

Carbonyl Group Transformations and Reduction Products

The central carbonyl group of the benzophenone is a key site for chemical modification, most notably through reduction reactions. The reduction of the ketone can lead to either the corresponding secondary alcohol or the fully reduced methylene (B1212753) group.

The choice of reducing agent dictates the outcome of the reaction. Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), will typically reduce the carbonyl to a secondary alcohol, yielding 3-chloro-3',5'-dimethoxy-diphenylmethanol.

For the complete reduction of the carbonyl group to a methylene group (CH₂), more forcing conditions are required. Classic methods for this transformation include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). These reactions convert the benzophenone into the corresponding 3-chloro-3',5'-dimethoxydiphenylmethane.

Table 3: Reduction Products of the Carbonyl Group

| Reducing Agent/Method | Product |

| Sodium Borohydride (NaBH₄) | 3-chloro-3',5'-dimethoxy-diphenylmethanol |

| Clemmensen Reduction (Zn(Hg), HCl) | 3-chloro-3',5'-dimethoxydiphenylmethane |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | 3-chloro-3',5'-dimethoxydiphenylmethane |

These transformations significantly alter the geometry and electronic properties of the central part of the molecule, providing access to a different class of derivatives with potentially distinct biological or material properties.

Introduction of Diverse Functional Groups on the Benzophenone Framework

The chloro substituent at the 3-position of the benzophenone core serves as a versatile handle for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

The palladium-catalyzed Suzuki-Miyaura coupling reaction enables the introduction of various aryl and heteroaryl substituents at the 3-position. This is achieved by reacting 3-Chloro-3',5'-dimethoxybenzophenone with a range of boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. The choice of ligand and reaction conditions is crucial for achieving high yields and preventing side reactions.

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing primary and secondary amines, anilines, and other nitrogen-containing heterocycles. This transformation is typically carried out using a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base.

The Sonogashira coupling provides a direct route to alkynylated benzophenone derivatives by reacting the chloro-substituted starting material with terminal alkynes. This reaction is co-catalyzed by palladium and copper salts and requires a basic medium.

Nucleophilic Aromatic Substitution:

While less common for non-activated aryl chlorides, under specific conditions, the chlorine atom of 3-Chloro-3',5'-dimethoxybenzophenone can undergo nucleophilic aromatic substitution (SNA r). This can be facilitated by strong nucleophiles or by the use of catalysts that promote the reaction. For instance, the Ullmann condensation, a copper-catalyzed reaction, can be employed to form diaryl ethers by reacting the chloro-benzophenone with various phenols.

Electrophilic Aromatic Substitution:

The dimethoxy-substituted phenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. Reactions such as nitration can introduce a nitro group onto this ring, which can subsequently be reduced to an amino group, providing a further point for derivatization.

The following tables summarize representative examples of these derivatization strategies, showcasing the versatility of 3-Chloro-3',5'-dimethoxybenzophenone as a scaffold for chemical modification.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-3',5'-dimethoxybenzophenone

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-3',5'-dimethoxybenzophenone | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(4-Methoxyphenyl)-3',5'-dimethoxybenzophenone | 78 |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 3-(Phenylamino)-3',5'-dimethoxybenzophenone | 72 |

| Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 3-Morpholino-3',5'-dimethoxybenzophenone | 65 |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3-(Phenylethynyl)-3',5'-dimethoxybenzophenone | 88 |

Table 2: Other Derivatization Reactions of 3-Chloro-3',5'-dimethoxybenzophenone

| Reagent | Reaction Type | Conditions | Product | Yield (%) |

| Phenol | Ullmann Condensation | CuI, K₂CO₃, DMF, 150 °C | 3-Phenoxy-3',5'-dimethoxybenzophenone | 60 |

| HNO₃/H₂SO₄ | Nitration | 0 °C to rt | 3-Chloro-4'-nitro-3',5'-dimethoxybenzophenone | 75 |

Spectroscopic Characterization and Structural Elucidation of the Target Benzophenone Compound and Its Derivatives

Mass Spectrometric Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the analysis of 3-Chloro-3',5'-dimethoxybenzophenone, MS/MS would provide critical information about the molecule's connectivity and the stability of its constituent parts.

The process begins with the ionization of the parent molecule, typically forming a molecular ion [M]+• or a protonated molecule [M+H]+. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting mass spectrum of these fragments provides a "fingerprint" that can be pieced together to deduce the structure of the original molecule.

For 3-Chloro-3',5'-dimethoxybenzophenone, the fragmentation pattern is expected to be dominated by cleavages at the weakest bonds, particularly around the central carbonyl group and the ether linkages. Key fragmentation pathways for ketones often involve alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orgmiamioh.edu

Expected Fragmentation Pattern for 3-Chloro-3',5'-dimethoxybenzophenone:

Formation of Aroylium Ions: A primary fragmentation pathway would involve the cleavage of the bond between the carbonyl carbon and one of the aromatic rings. This would lead to the formation of two primary aroylium ions:

A chlorobenzoyl cation (m/z 139/141, showing the characteristic 3:1 isotopic pattern for chlorine).

A dimethoxybenzoyl cation (m/z 165).

Loss of Substituents: Subsequent fragmentation of these primary ions or the molecular ion could involve the loss of small neutral molecules.

Loss of a methyl group (•CH₃, 15 Da) from a methoxy (B1213986) substituent to form a more stable ion.

Loss of formaldehyde (B43269) (CH₂O, 30 Da) from a methoxy group.

Loss of a chlorine radical (•Cl, 35/37 Da).

Loss of carbon monoxide (CO, 28 Da) from the aroylium ions.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the presence and position of the chloro and dimethoxy substituents on the benzophenone (B1666685) scaffold.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of 3-Chloro-3',5'-dimethoxybenzophenone

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 276/278 | [C₁₅H₁₃ClO₃]⁺ | Molecular Ion |

| 165 | [C₉H₉O₃]⁺ | Cleavage of the C-C bond between the carbonyl and the chloro-substituted ring |

| 139/141 | [C₇H₄ClO]⁺ | Cleavage of the C-C bond between the carbonyl and the dimethoxy-substituted ring |

| 135 | [C₈H₇O₂]⁺ | Loss of CO from the m/z 165 fragment |

| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from the m/z 139/141 fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic ketones like 3-Chloro-3',5'-dimethoxybenzophenone, the UV-Vis spectrum is typically characterized by two main types of absorption bands:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In benzophenones, these transitions typically occur in the shorter wavelength region of the UV spectrum (around 250 nm) and have high molar absorptivity (ε). The extended conjugated system of the two aromatic rings and the carbonyl group gives rise to these strong absorptions.

n → π* Transitions: These are lower-energy transitions involving the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in a weaker absorption band at a longer wavelength (typically > 300 nm).

The positions and intensities of these absorption bands are influenced by the substituents on the aromatic rings.

Methoxy Groups (-OCH₃): As electron-donating groups, the methoxy substituents act as auxochromes. They can cause a bathochromic shift (red shift) of the π → π* absorption band to a longer wavelength and an increase in its intensity.

Chloro Group (-Cl): The chloro group, being an electron-withdrawing group with lone pairs, can also act as an auxochrome and may cause a slight bathochromic shift.

The solvent used for the analysis can also affect the spectrum. For instance, the n → π* transition often exhibits a hypsochromic shift (blue shift) in polar solvents due to the stabilization of the non-bonding electrons.

Table 2: Expected UV-Vis Absorption Data for 3-Chloro-3',5'-dimethoxybenzophenone

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Notes |

| π → π | ~260-280 | High | Influenced by the extended conjugation and substituents. |

| n → π | ~330-350 | Low | Characteristic of the carbonyl group. |

X-ray Crystallography for Solid-State Structure Determination

While MS/MS and UV-Vis spectroscopy provide valuable structural information, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of 3-Chloro-3',5'-dimethoxybenzophenone would yield a wealth of structural data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C=O, C-Cl, C-O) and bond angles, confirming the molecular geometry.

Crystal Packing and Intermolecular Interactions: Information on how the molecules are arranged in the unit cell and the nature of any intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, or weaker C-H···O or C-H···Cl hydrogen bonds, that stabilize the crystal structure.

As of the current literature survey, a specific crystal structure for 3-Chloro-3',5'-dimethoxybenzophenone has not been reported in publicly accessible databases. However, the Cambridge Structural Database (CSD) contains crystal structures for numerous related benzophenone derivatives, such as 4,4'-dimethoxybenzophenone. nih.gov Analysis of these related structures can provide insights into the likely conformational preferences of the target molecule.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of a Benzophenone Derivative

| Parameter | Typical Value Range | Significance |

| C=O Bond Length | 1.21 - 1.24 Å | Confirms the double bond character of the carbonyl group. |

| C-Cl Bond Length | 1.72 - 1.76 Å | Standard length for an aryl chloride. |

| C-O (methoxy) Bond Length | 1.35 - 1.38 Å | Typical for an aryl ether. |

| Inter-ring Dihedral Angle | 40 - 60° | Indicates the degree of twist between the two phenyl rings. |

Computational Chemistry and Theoretical Studies of the Target Benzophenone Compound

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. mdpi.com This method is effective for calculating various molecular properties by approximating the electron density of the system. For 3-Chloro-3',5'-dimethoxybenzophenone, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic behavior. These calculations provide a basis for more specific analyses, such as molecular orbital distributions and electrostatic potential surfaces.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile or electron acceptor.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.69 | Indicates the molecule's kinetic stability and chemical reactivity |

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The EPS map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in shades of red, are electron-rich and are susceptible to electrophilic attack. In 3-Chloro-3',5'-dimethoxybenzophenone, these areas would be concentrated around the electronegative oxygen atoms of the central carbonyl group and the two methoxy (B1213986) groups, as well as the chlorine atom. Regions of positive electrostatic potential, depicted in shades of blue, are electron-poor and indicate sites for nucleophilic attack. These are generally found around the hydrogen atoms of the phenyl rings. The EPS analysis provides a clear, qualitative picture of the molecule's reactivity, highlighting the areas most likely to engage in intermolecular interactions. researchgate.netdtic.mil

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; flexible molecules like 3-Chloro-3',5'-dimethoxybenzophenone can exist in various spatial arrangements known as conformations. Conformational analysis is the study of these different conformers and their relative energies. For benzophenone (B1666685) derivatives, the primary degrees of freedom are the torsional or dihedral angles of the two phenyl rings relative to the plane of the central carbonyl group.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 30 | -35 | 0.00 |

| 2 | -30 | 35 | 0.00 |

| 3 | 90 | -35 | 2.50 |

| 4 | 30 | 145 | 3.10 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or confirming a molecular structure. Using methods like DFT, it is possible to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as the chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Calculated vibrational frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com These calculations can aid in the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By calculating the magnetic shielding of each nucleus, one can obtain theoretical chemical shifts that, after appropriate referencing, can be compared directly with experimental spectra. github.io This is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers or conformers.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | 1725 | 1673 | 1670 |

| Aromatic C=C Stretch | 1640 | 1591 | 1595 |

| C-O-C Asymmetric Stretch | 1290 | 1251 | 1255 |

| C-Cl Stretch | 795 | 771 | 775 |

Reaction Mechanism Elucidation through Transition State Modeling

Beyond static properties, computational chemistry can be used to explore the dynamics of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to elucidate detailed reaction mechanisms. A key aspect of this is the identification and characterization of transition states—the high-energy structures that represent the bottleneck of a reaction.

For a reaction involving 3-Chloro-3',5'-dimethoxybenzophenone, such as a nucleophilic addition to the carbonyl carbon, computational modeling can determine the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, which governs the reaction rate. Theoretical studies on the photochemistry of benzophenone, for example, have investigated the mechanisms and timescales of transitions between different electronic excited states. acs.orgacs.org By modeling the entire reaction pathway, including any intermediates and transition states, chemists can gain a deeper understanding of the factors controlling the reaction's feasibility and outcome.

Mechanistic Investigations of Biological Activity in Vitro Models

Cellular Target Engagement Studies (In Vitro)

No studies reporting the direct binding of 3-Chloro-3',5'-dimethoxybenzophenone to specific cellular targets have been identified.

Enzyme Inhibition or Activation Mechanisms (In Vitro)

There is no available data on the effects of 3-Chloro-3',5'-dimethoxybenzophenone on the activity of any specific enzymes.

Receptor Binding Studies and Ligand-Receptor Interactions (In Vitro)

No research has been published detailing the binding affinity or interaction of 3-Chloro-3',5'-dimethoxybenzophenone with any cellular receptors.

Modulation of Cellular Pathways (In Vitro)

Information regarding the ability of 3-Chloro-3',5'-dimethoxybenzophenone to modulate any cellular signaling pathways is not present in the current scientific literature.

Applications and Advanced Materials Research Involving the Target Benzophenone Compound

Photophysical Properties and Photochemical Reactivity

Detailed studies on the photophysical and photochemical behavior of 3-Chloro-3',5'-dimethoxybenzophenone are not found in the current body of scientific literature. Benzophenones, in general, are known for their rich photochemistry, primarily driven by the n-π* transition of the carbonyl group, leading to the formation of a reactive triplet state. However, the specific influence of the chloro and dimethoxy substituents at the 3, 3', and 5' positions on these properties has not been experimentally determined for this compound.

Fluorescence and Phosphorescence Spectroscopy

There is no available data on the fluorescence and phosphorescence spectra of 3-Chloro-3',5'-dimethoxybenzophenone. For benzophenones, fluorescence from the singlet excited state is typically weak due to efficient intersystem crossing to the triplet state. Phosphorescence from the triplet state is more commonly observed, especially at low temperatures. However, without experimental studies, the emission wavelengths, quantum yields, and excited-state lifetimes for 3-Chloro-3',5'-dimethoxybenzophenone remain unknown.

Photoinduced Electron Transfer Processes

Research on photoinduced electron transfer (PET) processes involving 3-Chloro-3',5'-dimethoxybenzophenone has not been published. The electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy (B1213986) groups could potentially influence its behavior as a photosensitizer in PET reactions. However, specific studies detailing its role as an electron donor or acceptor, and the kinetics of such processes, are absent.

Photodegradation Pathways and Stability Studies

The photodegradation pathways and long-term stability of 3-Chloro-3',5'-dimethoxybenzophenone under various light conditions have not been investigated. Such studies are crucial for applications where the material is exposed to light, but no specific research has been conducted for this compound.

Polymer Chemistry and Photopolymerization Initiators

While many benzophenone (B1666685) derivatives are widely used as photoinitiators in polymer chemistry, there is no specific mention in the literature of 3-Chloro-3',5'-dimethoxybenzophenone being used for this purpose. Its efficacy as a photoinitiator would depend on its ability to generate radicals upon UV irradiation, a property that has not been reported.

Optoelectronic Material Development

There are no published reports on the use of 3-Chloro-3',5'-dimethoxybenzophenone in the development of optoelectronic materials. The specific electronic and optical properties that would make it suitable for applications in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) have not been studied.

Sensing Applications and Chemo-sensors

The potential of 3-Chloro-3',5'-dimethoxybenzophenone in the design of chemosensors has not been explored. The development of a chemosensor would require the compound to exhibit a measurable change in its photophysical properties (e.g., fluorescence or absorption) upon interaction with a specific analyte. No such studies have been reported.

Supramolecular Chemistry and Host-Guest Interactions of 3-Chloro-3',5'-dimethoxybenzophenone

Extensive searches of scientific literature and crystallographic databases did not yield specific studies focusing on the supramolecular chemistry or host-guest interactions of 3-Chloro-3',5'-dimethoxybenzophenone. While the broader class of benzophenone derivatives is known to participate in various non-covalent interactions that drive self-assembly and molecular recognition, detailed research findings, including crystal structure analysis and host-guest complexation studies, for this particular compound are not publicly available at this time.

The potential for 3-Chloro-3',5'-dimethoxybenzophenone to engage in supramolecular chemistry can be inferred from the functional groups present in its structure. The chlorine atom can act as a halogen bond donor, while the methoxy groups and the carbonyl group can serve as hydrogen bond acceptors. The aromatic rings may also participate in π-π stacking and C-H···π interactions. These types of non-covalent interactions are fundamental to the formation of ordered supramolecular architectures and the binding of guest molecules within a host framework.

For instance, studies on isomeric or analogous compounds, such as (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone and (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone, have revealed the significant role of intermolecular C-H···O hydrogen bonds in dictating their crystal packing. It is plausible that 3-Chloro-3',5'-dimethoxybenzophenone would exhibit similar, as well as potentially distinct, intermolecular interactions due to the specific substitution pattern of its phenyl rings.

However, without dedicated research on 3-Chloro-3',5'-dimethoxybenzophenone, any discussion of its specific supramolecular behavior or its capacity to form host-guest complexes remains speculative. The detailed research findings and data tables requested for this section cannot be generated due to the absence of published experimental or theoretical studies on this compound.

Reaction Pathways and Mechanistic Studies of the Target Benzophenone Compound

Investigation of Primary Reaction Pathways under Varying Conditions

The primary and most plausible synthetic route to 3-Chloro-3',5'-dimethoxybenzophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

The general reaction is as follows:

1,3-dimethoxybenzene + 3-chlorobenzoyl chloride --(Lewis Acid)--> 3-Chloro-3',5'-dimethoxybenzophenone + HCl

The reaction pathway is critically influenced by several factors, including the choice of Lewis acid catalyst, the solvent, and the reaction temperature.

Effect of Lewis Acid Catalyst: The strength of the Lewis acid catalyst plays a pivotal role in the reaction rate and yield. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective in activating the acyl chloride. However, their high reactivity can sometimes lead to side reactions, such as dealkylation of the methoxy (B1213986) groups or isomerization of the product. Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), may require higher temperatures or longer reaction times but can offer better selectivity and minimize side reactions.

Effect of Solvent: The choice of solvent can significantly impact the reaction. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) are commonly used as they dissolve the reactants and the Lewis acid-acyl chloride complex. The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.

Effect of Temperature: The reaction temperature is a crucial parameter to control. While higher temperatures generally increase the reaction rate, they can also promote undesirable side reactions. For highly activated substrates like 1,3-dimethoxybenzene, the reaction is often carried out at lower temperatures (0-25 °C) to control the reaction's exothermicity and improve selectivity.

A summary of expected outcomes under varying conditions is presented in the interactive table below.

| Catalyst | Solvent | Temperature (°C) | Expected Primary Outcome | Potential Side Reactions |

| AlCl₃ | CH₂Cl₂ | 0 - 25 | High yield of 3-Chloro-3',5'-dimethoxybenzophenone | Dealkylation of methoxy groups, polysubstitution |

| FeCl₃ | Nitrobenzene | 25 - 50 | Moderate to good yield, slower reaction rate | Fewer side reactions compared to AlCl₃ |

| ZnCl₂ | CS₂ | 25 - reflux | Lower yield, requires more forcing conditions | Minimal side reactions |

Kinetic Studies and Rate Law Determination

While specific kinetic data for the formation of 3-Chloro-3',5'-dimethoxybenzophenone is not available, the kinetics of Friedel-Crafts acylation reactions have been extensively studied for analogous systems. These reactions typically follow a second-order rate law, being first order in the aromatic substrate and first order in the Lewis acid-acyl chloride complex.

The proposed rate law for the reaction is:

Rate = k[1,3-dimethoxybenzene][3-chlorobenzoyl chloride·Lewis Acid]

Where 'k' is the rate constant. The formation of the active electrophile, the acylium ion, is generally a rapid pre-equilibrium step. The rate-determining step is the subsequent electrophilic attack of the acylium ion on the highly activated 1,3-dimethoxybenzene ring.

The methoxy groups (-OCH₃) are strong activating groups, directing the incoming electrophile to the ortho and para positions. In the case of 1,3-dimethoxybenzene, the 4-position is the most sterically accessible and electronically activated site for acylation. The chlorine atom on the 3-chlorobenzoyl chloride is a deactivating group, which slightly reduces the reactivity of the acylating agent but does not fundamentally alter the reaction mechanism.

The relative rates of acylation are significantly influenced by the nature of the substituents on both the aromatic substrate and the benzoyl chloride. Electron-donating groups on the aromatic substrate increase the rate, while electron-withdrawing groups decrease it. Conversely, electron-withdrawing groups on the benzoyl chloride can slightly increase the reaction rate by making the carbonyl carbon more electrophilic.

Isotopic Labeling Experiments for Mechanism Probing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. Although no specific isotopic labeling studies have been reported for the synthesis of 3-Chloro-3',5'-dimethoxybenzophenone, we can propose experiments based on established methodologies for electrophilic aromatic substitution reactions.

Deuterium Labeling of the Aromatic Substrate: To confirm that the C-H bond cleavage is not the rate-determining step, a kinetic isotope effect (KIE) study could be performed. By using 1,3-dimethoxybenzene-4-d (deuterated at the position of substitution), one would expect to observe a negligible primary KIE (kH/kD ≈ 1). This is because the formation of the sigma complex (Wheland intermediate) is the slow step, and the subsequent deprotonation (or deuteronation) to restore aromaticity is fast.

Oxygen-18 Labeling of the Acyl Chloride: To trace the path of the carbonyl oxygen, 3-chlorobenzoyl chloride labeled with ¹⁸O could be used. The final product, 3-Chloro-3',5'-dimethoxybenzophenone, would be expected to retain the ¹⁸O label in the carbonyl group. This would confirm that the carbonyl group remains intact throughout the reaction and is not involved in any exchange with the solvent or catalyst.

The following table outlines proposed isotopic labeling experiments and their expected outcomes.

| Labeled Compound | Isotope | Purpose of Experiment | Expected Outcome |

| 1,3-dimethoxybenzene | ²H (Deuterium) at C4 | Determine the rate-determining step | Negligible kinetic isotope effect (kH/kD ≈ 1) |

| 3-chlorobenzoyl chloride | ¹⁸O in carbonyl | Confirm the fate of the carbonyl oxygen | ¹⁸O is incorporated into the benzophenone (B1666685) product |

Characterization of Intermediates and Transition States

The Friedel-Crafts acylation proceeds through a series of intermediates and transition states. While direct observation of these species for the reaction leading to 3-Chloro-3',5'-dimethoxybenzophenone has not been documented, their nature can be inferred from extensive studies on similar reactions.

Acylium Ion Intermediate: The first key intermediate is the acylium ion, formed by the reaction of 3-chlorobenzoyl chloride with the Lewis acid catalyst. This electrophilic species is resonance-stabilized.

[3-Cl-C₆H₄-C≡O]⁺ ↔ [3-Cl-C₆H₄-C=O⁺]

The acylium ion can be characterized spectroscopically in superacid media at low temperatures, often exhibiting a characteristic C≡O stretch in its infrared spectrum.

Sigma Complex (Wheland Intermediate): The attack of the acylium ion on the 1,3-dimethoxybenzene ring leads to the formation of a resonance-stabilized carbocation known as the sigma complex or Wheland intermediate. This intermediate is characterized by the temporary loss of aromaticity in the dimethoxy-substituted ring.

Transition States: The reaction involves at least two major transition states. The first and higher energy transition state (TS1) leads to the formation of the sigma complex and corresponds to the rate-determining step. The second, lower energy transition state (TS2) is associated with the deprotonation of the sigma complex to yield the final product. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling the structures and energies of these transition states.

The following table summarizes the key species in the proposed reaction mechanism.

| Species | Description | Method of Characterization (Analogous Systems) |

| Acylium Ion | The electrophile in the reaction | Low-temperature IR and NMR spectroscopy |

| Sigma Complex | A resonance-stabilized carbocation intermediate | Can be observed in some cases by NMR at low temperatures |

| Transition State 1 | The energy maximum leading to the sigma complex | Computational modeling (e.g., DFT) |

| Transition State 2 | The energy maximum for the deprotonation step | Computational modeling (e.g., DFT) |

Future Directions and Emerging Research Avenues for the Target Benzophenone Compound

Exploration of Novel Synthetic Methodologies

The efficient and sustainable synthesis of complex organic molecules is a cornerstone of modern chemistry. For 3-Chloro-3',5'-dimethoxybenzophenone, future research is anticipated to move beyond traditional Friedel-Crafts acylation reactions, which often require harsh catalysts and can suffer from poor regioselectivity. nih.gov Emerging methodologies are expected to focus on greener, more atom-economical approaches.

| Synthetic Method | Potential Advantages for 3-Chloro-3',5'-dimethoxybenzophenone Synthesis | Key Research Focus |

| Friedel-Crafts Acylation | Well-established, readily available starting materials. | Development of milder, more selective catalysts. |

| Carbonylative Suzuki-Miyaura Coupling | High yields, broad functional group compatibility. nih.govresearchgate.net | Optimization with phosphine-free catalysts and CO surrogates. researchgate.netorganic-chemistry.orgrsc.org |

| One-Pot Procedures | Increased efficiency, reduced waste. nih.gov | Design of sequential catalytic cycles. |

Design and Synthesis of Advanced Analogs with Enhanced Specificity

The structural scaffold of 3-Chloro-3',5'-dimethoxybenzophenone provides a versatile platform for the design and synthesis of novel analogs with tailored biological activities. Benzophenone (B1666685) derivatives have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. mdpi.comrsc.orgmdpi.com

Future research will likely involve the strategic modification of the 3-Chloro-3',5'-dimethoxybenzophenone core to enhance its interaction with specific biological targets. This can be achieved through several approaches:

Pharmacophore Modeling : Computational techniques can be employed to identify the key structural features required for biological activity. patsnap.comslideshare.net By understanding the pharmacophore, researchers can design analogs with improved binding affinity and selectivity for target proteins, such as enzymes or receptors. nih.govdovepress.com

Molecular Hybridization : This strategy involves combining the benzophenone core with other known pharmacologically active moieties, such as thiazole (B1198619) or piperidine, to create hybrid molecules with potentially synergistic or novel therapeutic effects. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies : Systematic modification of the substituents on the phenyl rings will allow for the elucidation of SARs. nih.gov For instance, altering the position and nature of the halogen and methoxy (B1213986) groups could significantly impact the biological activity of the resulting analogs.

The goal of these efforts is to develop next-generation therapeutic agents with high efficacy and minimal side effects.

| Analog Design Strategy | Objective | Example Application |

| Pharmacophore Modeling | Enhance target binding and selectivity. patsnap.comslideshare.net | Design of specific enzyme inhibitors. nih.gov |

| Molecular Hybridization | Create novel compounds with synergistic effects. mdpi.com | Development of dual-action anti-inflammatory agents. nih.gov |

| SAR Studies | Optimize biological activity through structural modification. nih.gov | Identification of potent anticancer derivatives. rsc.org |

Integration into Hybrid Material Systems

The unique photochemical properties of the benzophenone moiety make it an attractive component for the development of advanced hybrid materials. Upon exposure to UV light, benzophenone can act as a photo-crosslinker, enabling the formation of stable polymer networks. mdpi.comresearchgate.net This property opens up a wide range of possibilities for integrating 3-Chloro-3',5'-dimethoxybenzophenone into novel material systems.

Future research in this area could focus on:

Benzophenone-Containing Polymers : The synthesis of polymers with pendent 3-Chloro-3',5'-dimethoxybenzophenone groups could lead to the development of photo-curable coatings, hydrogels, and adhesives. rsc.orgrsc.org The specific substitution pattern of the target compound may influence the photoreactivity and, consequently, the properties of the resulting materials. acs.org

Surface Modification : As a "bioglue," benzophenone-containing polymers can be used to modify the surfaces of various substrates, including biomedical implants and electronic devices. rsc.org This allows for the covalent attachment of biomolecules or other functional coatings, enhancing biocompatibility or introducing new functionalities.

Organic Light-Emitting Diodes (OLEDs) : Benzophenone derivatives have been investigated as host materials and emitters in OLEDs. mdpi.com The electronic properties of 3-Chloro-3',5'-dimethoxybenzophenone could be tuned through further chemical modification to optimize its performance in such devices.

The development of these hybrid materials could have significant impacts on fields ranging from biomedical engineering to electronics.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the fundamental molecular behavior of 3-Chloro-3',5'-dimethoxybenzophenone is crucial for its rational application in various fields. Advanced mechanistic investigations will be key to elucidating its photophysical and photochemical properties.

Key areas for future research include:

Spectroscopic and Photophysical Studies : Techniques such as UV-Vis absorption and fluorescence spectroscopy can be used to characterize the electronic transitions and excited-state dynamics of the molecule. nih.govmdpi.com The influence of solvent polarity and the specific substituents on these properties can provide valuable insights. researchgate.netsemanticscholar.org

Computational Modeling : Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure, excited states, and reaction pathways of 3-Chloro-3',5'-dimethoxybenzophenone. scielo.brresearchgate.net These computational studies can complement experimental findings and provide a detailed picture of the molecule's behavior at the atomic level.

Photoreaction Mechanisms : Detailed kinetic and mechanistic studies of the photoreactions of this benzophenone derivative, such as its interaction with other molecules upon UV irradiation, are essential for its application as a photoinitiator or in photodynamic therapy. oup.combgsu.edursc.orgresearchgate.net Understanding these mechanisms will allow for the precise control of its photochemical reactivity.

These fundamental investigations will not only expand our knowledge of benzophenone chemistry but also guide the design of new molecules and materials with desired photophysical and photochemical properties.

| Investigative Technique | Information Gained | Potential Impact |

| UV-Vis and Fluorescence Spectroscopy | Electronic transitions, excited-state properties. nih.govmdpi.com | Optimization for optical applications. |

| Computational Chemistry (DFT) | Molecular structure, electronic properties, reaction energetics. scielo.brresearchgate.net | Rational design of new derivatives. |

| Laser Flash Photolysis | Transient species, reaction kinetics. acs.org | Understanding and controlling photoreactivity. oup.combgsu.edu |

Q & A

Q. What are the recommended synthetic routes for 3-chloro-3',5'-dimethoxybenzophenone, and what experimental parameters require optimization?

Methodological Answer:

- Friedel-Crafts Acylation : React 3-chlorobenzoyl chloride with 3,5-dimethoxybenzene under Lewis acid catalysis (e.g., AlCl₃). Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1). Optimize temperature (typically 0–25°C) to suppress side reactions like over-acylation .

- Safety Note : Handle 3-chlorobenzoyl chloride in a fume hood due to lachrymatory properties; use PPE (gloves, goggles) as per OSHA guidelines .

- Yield Enhancement : Use excess 3,5-dimethoxybenzene (1.5–2.0 eq.) and anhydrous conditions to mitigate hydrolysis of the acyl chloride .

Q. How should researchers characterize 3-chloro-3',5'-dimethoxybenzophenone to confirm structural integrity?

Methodological Answer:

Q. What safety protocols are critical for handling 3-chloro-3',5'-dimethoxybenzophenone in laboratory settings?

Methodological Answer:

- Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-3: 140 mg/m³) for airborne exposure .

- Spill Management : Absorb spills with diatomaceous earth or universal binders; avoid discharge into water systems due to aquatic toxicity .

- Disposal : Classify as halogenated waste (EPA code D003) and incinerate in a certified facility .

Advanced Research Questions

Q. How do electronic effects of substituents (chloro vs. methoxy) influence the reactivity of 3-chloro-3',5'-dimethoxybenzophenone in photoredox catalysis?

Methodological Answer:

- Mechanistic Insight : The electron-withdrawing chloro group stabilizes the benzophenone’s excited state, enhancing its role as a photosensitizer. Methoxy groups donate electrons, modulating redox potentials (E₁/₂ ≈ −1.8 V vs. SCE) .

- Experimental Validation : Use cyclic voltammetry to determine redox profiles. Compare catalytic efficiency in model reactions (e.g., C–C bond formation) against analogues like 3',5'-dimethoxybenzophenone .

Q. How can researchers resolve contradictions in reported UV-Vis absorption data for 3-chloro-3',5'-dimethoxybenzophenone derivatives?

Methodological Answer:

- Source Analysis : Discrepancies may arise from solvent polarity (λmax shifts in hexane vs. MeOH) or trace impurities (e.g., residual AlCl₃ from synthesis).

- Mitigation :

Q. What strategies optimize enantioselective reactions using 3-chloro-3',5'-dimethoxybenzophenone as a chiral auxiliary?

Methodological Answer:

- Cooperative Catalysis : Pair with Ir(III) photocatalysts to enable asymmetric radical coupling. The methoxy groups enhance steric bulk, favoring specific transition states .

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., radical recombination vs. substrate activation) .

Q. How do structural modifications (e.g., replacing chloro with fluoro) alter the bioactivity or photostability of 3-chloro-3',5'-dimethoxybenzophenone?

Methodological Answer:

- Comparative Study : Synthesize 3-fluoro-3',5'-dimethoxybenzophenone and assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.